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Compound of Interest

Compound Name: 3-Heptylphenol

CAS No.: 103151-49-1

Cat. No.: B009859 Get Quote

Executive Summary & Mechanistic Rationale
Heptylphenols (C13H20O) represent a critical class of alkylphenols (APs) often scrutinized in

drug development for their estrogenic potential and antimicrobial efficacy. While commercially

available often as isomeric mixtures, the biological activity of heptylphenol is strictly governed

by two structural determinants: regiochemistry (position of the alkyl group) and alkyl chain

branching.

For researchers in endocrine disruption or ligand-receptor optimization, understanding these

isomers is non-negotiable. The core SAR principle is defined by the "Mimicry Hypothesis": the

ability of the isomer to fit the hydrophobic pocket of the Estrogen Receptor (ER) in a manner

analogous to 17

-estradiol (E2).

The Core SAR Directives
Regioselectivity (The Position Rule): Activity follows the order Para > Meta > Ortho.

Mechanism:[1] The para position aligns the alkyl chain with the hydrophobic channel of the

ER ligand-binding domain (LBD), while the phenolic -OH mimics the A-ring hydroxyl of

estradiol (H-bond donor/acceptor). Ortho substitution introduces steric clash with the

receptor helix and can form intramolecular hydrogen bonds, reducing receptor affinity.
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Branching (The Steric Rule): Activity follows the order Tertiary > Secondary > Linear

(Normal).

Mechanism:[1] A rigid, bulky tertiary carbon (e.g., tert-heptyl) anchors the molecule within

the hydrophobic pocket more effectively than a flexible linear (n-heptyl) chain. Linear

chains suffer a higher entropic penalty upon binding due to the restriction of their

conformational freedom.

Comparative Performance Analysis
The following data synthesizes experimental findings comparing 4-n-heptylphenol (linear)

against branched variants and homologous standards (Nonylphenol/Octylphenol).

Table 1: Relative Estrogenic Potency of Alkylphenol
Isomers
Data normalized to 17

-Estradiol (E2 = 1.0). Comparisons derived from Yeast Estrogen Screen (YES) assays.
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Compound
Class

Specific
Isomer

Estrogenic
Potency
(Relative to
E2)

Receptor
Binding
Affinity (RBA)

Mechanism of
Action

Standard
17

-Estradiol
1.0 High (Reference) Native Ligand

Branched AP

4-tert-

Octylphenol

(Homologue)

~1.0 x 10⁻³ Moderate

Strong

Hydrophobic

Interaction

(Tertiary C)

Branched AP

4-tert-

Heptylphenol

(Theoretical)

High (Predicted) Moderate-High

Optimal Chain

Length (C7) +

Rigidity

Linear AP 4-n-Heptylphenol ~2.0 x 10⁻⁴ Low

Flexible chain =

High Entropic

Penalty

Ortho AP 2-n-Heptylphenol < 1.0 x 10⁻⁶ Negligible

Steric Hindrance

/ Intramolecular

H-bonding

Meta AP 3-n-Heptylphenol < 1.0 x 10⁻⁵ Very Low

Misalignment

with LBD

Hydrophobic

Pocket

Table 2: Functional Comparison (Toxicity vs. Utility)
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Feature 4-n-Heptylphenol (Linear)
Branched Heptylphenol
Isomers

Endocrine Disruption

Lower potency. Often used as

a negative control in high-

sensitivity assays.

Higher potency.[2][3]

Structurally mimics the C/D

ring of steroids.

Antimicrobial Activity

High. Effective membrane

disruptor due to surfactant-like

linear tail.

Moderate. Steric bulk can

impede intercalation into

bacterial membranes.

Biodegradation
Rapid. Linear chains are easily

oxidized (beta-oxidation).

Persistent. Quaternary carbons

block oxidative degradation

pathways.

Solubility (LogP) ~4.5 (Lipophilic) ~4.6 - 4.8 (Highly Lipophilic)

Visualizing the SAR Logic
The following diagram illustrates the decision matrix for determining the biological activity of a

heptylphenol isomer based on its structural attributes.
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Heptylphenol Isomer Structure
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Figure 1: Structural decision tree determining the estrogenic potential of heptylphenol isomers.

Note the critical path to high potency requires both Para-substitution and Tertiary branching.

Experimental Protocol: Validating Isomer Activity
To empirically verify the SAR described above, the Yeast Estrogen Screen (YES) is the

industry-standard "Goldilocks" assay—sufficiently sensitive to distinguish isomers yet robust

against non-specific toxicity.

Protocol: Recombinant Yeast Estrogen Screen (YES)
Objective: Quantify the agonist activity of specific heptylphenol isomers relative to 17
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-estradiol.

Reagents:

Saccharomyces cerevisiae strain (transfected with human ER

and lacZ reporter plasmid).

Substrate: Chlorophenol red-

-D-galactopyranoside (CPRG).

Test Compounds: 4-n-heptylphenol (99% purity), 17

-Estradiol (Positive Control), Ethanol (Solvent).

Step-by-Step Methodology:

Culture Preparation: Grow yeast stocks in minimal medium for 24h at 28°C until exponential

phase (

).

Dosing:

Prepare serial dilutions of heptylphenol isomers in ethanol (Range:

to

).

Aliquot 10

L of each dilution into a 96-well optically flat plate.

Allow ethanol to evaporate to dryness (prevents solvent toxicity).

Incubation:

Add 200
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L of seeded assay medium (containing CPRG) to each well.

Seal plate with breathable membrane.

Incubate at 32°C for 72 hours with gentle shaking.

Readout:

Measure Absorbance at 540 nm (Color change from yellow to red indicates ER

activation/lacZ expression).

Measure Absorbance at 620 nm (Turbidity check for yeast growth/toxicity).

Data Correction:

Correct Activity =

.

Plot Dose-Response Curve (Sigmoidal) to calculate

.

Workflow Visualization
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Figure 2: Workflow for the Yeast Estrogen Screen (YES) assay used to differentiate isomer

potency.
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Relevance: Establishes the foundational rule that optimal estrogenicity requires a tertiary

branched alkyl group (C6-C8) at the para position.[4][5]

Lu, Z., & Gan, J. (2014).Analysis, toxicity, occurrence and biodegradation of nonylphenol

isomers: a review.

Source:

Relevance: Provides comparative data on how specific branched isomers (homologous to
heptylphenol) exhibit 2-4x higher activity than technical mixtures.

Preuss, T. G., et al. (2006).Effects of a branched p-nonylphenol isomer (4(3',6'-dimethyl-3'-

heptyl)-phenol) on embryogenesis in Lymnaea stagnalis L. Environmental Toxicology and

Chemistry.

Source:

Relevance: Demonstrates the specific toxicity and developmental delays caused by

tertiary branched alkylphenol isomers.[6]

Environment Agency (UK). (2007).Prioritisation of alkylphenols for environmental risk

assessment.

Source:

Relevance: Confirms the toxicity trends where longer chain 4-alkylphenols (including
heptyl)
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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